![molecular formula C24H22N2O4S2 B2998488 N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide CAS No. 899964-04-6](/img/structure/B2998488.png)
N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide, also known as BMT-047, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.
Mechanism of Action
N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide exerts its effects through the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of histone deacetylase (HDAC), which plays a role in regulating gene expression and cell differentiation. This compound has also been found to inhibit the activity of phosphodiesterase 4 (PDE4), which plays a role in regulating inflammation and immune response. Additionally, this compound has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in protecting cells from oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis and inhibit cell proliferation. In neurons, this compound has been found to protect against oxidative stress and prevent neurodegeneration. In immune cells, this compound has been found to inhibit the production of pro-inflammatory cytokines and regulate immune response.
Advantages and Limitations for Lab Experiments
N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. However, this compound also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide research, including further investigation into its potential as a cancer treatment, neuroprotective agent, and anti-inflammatory therapy. Additionally, research could focus on identifying more specific targets for this compound and developing more effective delivery methods. Finally, research could explore the potential use of this compound in combination with other drugs to enhance its efficacy and reduce potential toxicity.
Synthesis Methods
The synthesis of N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide involves the condensation of 4-methoxy-7-methylbenzo[d]thiazole-2-carboxylic acid with benzylamine, followed by the addition of 2-methylsulfonylbenzoyl chloride. The resulting compound is then purified through recrystallization to obtain this compound in its pure form.
Scientific Research Applications
N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide has been found to have potential use in various research applications, including cancer treatment, neuroprotection, and anti-inflammatory therapy. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for chemotherapy. In neuroprotection, this compound has been found to protect neurons from oxidative stress and prevent neurodegeneration, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In anti-inflammatory therapy, this compound has been found to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S2/c1-16-13-14-19(30-2)21-22(16)31-24(25-21)26(15-17-9-5-4-6-10-17)23(27)18-11-7-8-12-20(18)32(3,28)29/h4-14H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGNZYLMCTXFMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=CC=CC=C4S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-oxo-2-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2998405.png)

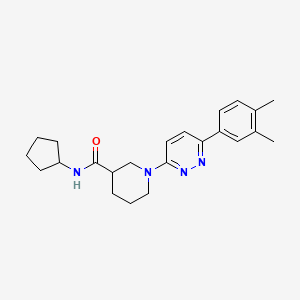
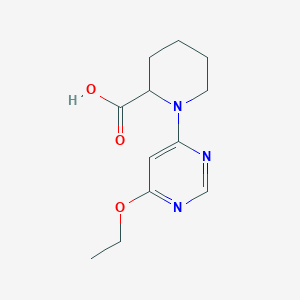

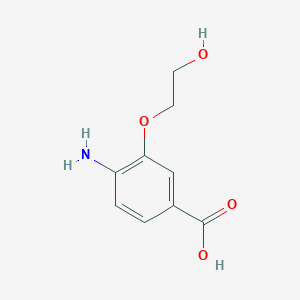
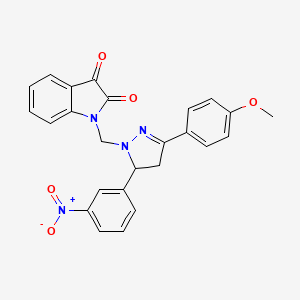


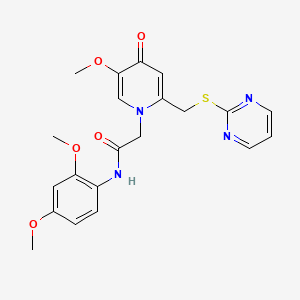
![(3Z)-3-{[(3-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2998421.png)

![N~1~-[2,2-bis(ethylsulfanyl)acetyl]-N~2~-phenylethanediamide](/img/structure/B2998425.png)
